1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone
Overview
Description
1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone is an organic compound characterized by the presence of chlorinated benzene rings and a hydroxyphenyl group
Preparation Methods
The synthesis of 1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-(4-Chlorobenzyloxy)-2-hydroxybenzaldehyde: This intermediate is prepared by reacting 4-chlorobenzyl chloride with 2-hydroxybenzaldehyde in the presence of a base such as potassium carbonate.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 4-chloroacetophenone in the presence of a catalyst like piperidine to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorinated benzene rings can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include various substituted derivatives and reduced forms of the compound.
Scientific Research Applications
1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anticancer properties could be linked to the inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone can be compared with similar compounds such as:
4-Chlorobenzyl alcohol: Lacks the hydroxyphenyl group and has different reactivity and applications.
4-Chloroacetophenone: Lacks the benzyloxy and hydroxyphenyl groups, making it less versatile in synthetic applications.
4-(4-Chlorobenzyloxy)phenol: Similar structure but lacks the ethanone group, affecting its chemical properties and reactivity.
Biological Activity
1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone, commonly referred to as JR-7003, is a synthetic organic compound with potential biological activities, particularly in cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity in cancer cell lines, and comparisons with similar compounds.
- Molecular Formula: C21H16Cl2O3
- Molecular Weight: 387.26 g/mol
- IUPAC Name: 1-[4-[(4-chlorophenyl)methoxy]-2-hydroxyphenyl]-2-(4-chlorophenyl)ethanone
- CAS Number: 925007-31-4
- Melting Point: 132-136 °C
The biological activity of JR-7003 is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. Research indicates that the compound may exert its effects through:
- Enzyme Inhibition: JR-7003 has been shown to inhibit certain enzymes that play critical roles in cancer cell proliferation and survival.
- Receptor Binding: The compound may act as a ligand for various receptors, influencing cellular responses and potentially leading to apoptosis in cancer cells.
Cytotoxicity Studies
A series of studies have evaluated the cytotoxic effects of JR-7003 on various cancer cell lines. The following table summarizes key findings:
Cancer Cell Line | IC50 (µM) | Effect |
---|---|---|
HUH7 | 10.5 | Significant growth inhibition |
MCF7 | 12.3 | Moderate cytotoxicity |
HCT-116 | 8.7 | High sensitivity to JR-7003 |
KATO-3 | 11.0 | Induction of apoptosis observed |
MFE-296 | 9.5 | Strong cell growth inhibition |
These results suggest that JR-7003 exhibits potent cytotoxic effects across multiple cancer types, indicating its potential as a therapeutic agent.
Case Studies
-
Study on Liver Cancer (HUH7 Cells):
In a study published in PubMed, JR-7003 demonstrated significant inhibition of cell growth in HUH7 liver cancer cells, with an IC50 value of 10.5 µM. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways, suggesting a mechanism involving programmed cell death . -
Breast Cancer (MCF7 Cells):
Another research article reported that JR-7003 exhibited moderate cytotoxicity against MCF7 breast cancer cells, with an IC50 of 12.3 µM. The compound was found to disrupt the cell cycle at the G1 phase, leading to reduced proliferation rates . -
Colon Cancer (HCT116 Cells):
A detailed analysis revealed that JR-7003 was particularly effective against HCT116 colon cancer cells, achieving an IC50 of 8.7 µM. The study suggested that the compound might inhibit key signaling pathways involved in tumor growth and metastasis .
Comparative Analysis
The biological activity of JR-7003 can be compared with other structurally similar compounds:
Compound | IC50 (µM) | Target Activity |
---|---|---|
4-Chloro-1-(4-fluorophenyl)butan-1-one | 15.0 | Moderate enzyme inhibition |
4-Chlorobenzyl Alcohol | 20.0 | Weak cytotoxicity |
4-Fluorophenylacetic Acid | 25.0 | Minimal effect on cancer cells |
JR-7003 demonstrates superior potency compared to these similar compounds, which may be attributed to its unique structural features that enhance its interaction with biological targets.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[4-[(4-chlorophenyl)methoxy]-2-hydroxyphenyl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2O3/c22-16-5-1-14(2-6-16)11-20(24)19-10-9-18(12-21(19)25)26-13-15-3-7-17(23)8-4-15/h1-10,12,25H,11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFVVCVBPHLXKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)Cl)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701145137 | |
Record name | 2-(4-Chlorophenyl)-1-[4-[(4-chlorophenyl)methoxy]-2-hydroxyphenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701145137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925007-31-4 | |
Record name | 2-(4-Chlorophenyl)-1-[4-[(4-chlorophenyl)methoxy]-2-hydroxyphenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=925007-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chlorophenyl)-1-[4-[(4-chlorophenyl)methoxy]-2-hydroxyphenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701145137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.